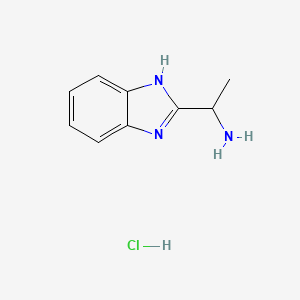

1-(1H-benzimidazol-2-yl)ethanamine hydrochloride

Description

The exact mass of the compound 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(1H-benzimidazol-2-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,10H2,1H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHWHWCRHSKBOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74461-35-1 |

Source

|

| Record name | 1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(1H-benzimidazol-2-yl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride (CAS RN: 853789-10-3). Benzimidazole derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry. This document consolidates the available data on the chemical structure, physical properties, and synthesis of the title compound. However, it is important to note that detailed experimental data, including specific spectral analyses and biological activity profiles, are not extensively available in the public domain. This guide aims to serve as a foundational resource for researchers and professionals in drug development, highlighting both the known characteristics and the current knowledge gaps for this particular molecule.

Chemical Identity and Physical Properties

1-(1H-benzimidazol-2-yl)ethanamine hydrochloride is a benzimidazole derivative characterized by an ethanamine substituent at the 2-position of the benzimidazole ring. The compound is supplied as a hydrochloride salt, which typically enhances stability and solubility in aqueous media.

Table 1: Chemical and Physical Properties of 1-(1H-benzimidazol-2-yl)ethanamine Hydrochloride

| Property | Value | Citation |

| CAS Registry Number | 853789-10-3 | [1] |

| Molecular Formula | C₉H₁₁N₃·HCl | [1] |

| Molecular Weight | 197.67 g/mol | [1] |

| Purity | 95% | [1] |

| Appearance | White to Yellow Solid | |

| Storage Temperature | 2-8 °C |

Note: Experimental data for properties such as melting point, boiling point, solubility, and pKa are not currently available in published literature.

Synthesis

General Synthetic Approach: Phillips-Ladenburg Benzimidazole Synthesis

The most probable synthetic route to the parent amine of the title compound would be an adaptation of the Phillips-Ladenburg synthesis, which involves the condensation of o-phenylenediamine with 2-aminopropanoic acid (alanine) or a reactive derivative thereof, under acidic conditions and heat. The resulting amine would then be converted to its hydrochloride salt.

Below is a generalized workflow for such a synthesis.

Caption: Generalized workflow for the synthesis of 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride.

Experimental Considerations

-

Catalyst: Strong acids like hydrochloric acid or polyphosphoric acid are typically used to facilitate the condensation and cyclization.

-

Reaction Conditions: The reaction usually requires elevated temperatures (reflux) for several hours.

-

Purification: The crude product would likely be purified by column chromatography on silica gel to isolate the free base before conversion to the hydrochloride salt.

-

Salt Formation: The hydrochloride salt can be precipitated by treating a solution of the purified free base in an organic solvent (e.g., diethyl ether, ethanol) with a solution of hydrogen chloride.

Spectral Data

Detailed and interpreted spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride are not available in peer-reviewed journals or spectral databases. For drug development and research purposes, full characterization of any synthesized or procured batch would be a critical first step.

Biological Activity and Signaling Pathways

There is currently no published information on the biological activity or the mechanism of action for 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride. The benzimidazole scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive effects[2].

Given the lack of specific data, a logical first step for researchers would be to include this compound in phenotypic screening libraries to identify potential biological targets and therapeutic areas.

Caption: Logical workflow for the investigation of the biological activity of the title compound.

Safety Information

The safety profile for 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride is not fully established. However, based on data for similar compounds, the following GHS hazard statements may apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Conclusion

1-(1H-benzimidazol-2-yl)ethanamine hydrochloride is a commercially available benzimidazole derivative with potential for further investigation in drug discovery and development. This technical guide has summarized the currently available chemical and physical data. The significant gaps in the literature regarding its detailed synthesis, spectral characterization, and biological activity represent an opportunity for new research endeavors. Future studies are required to fully elucidate the chemical and pharmacological profile of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-(1H-benzimidazol-2-yl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. This document details the core synthetic strategies, experimental protocols, and relevant quantitative data to support research and development in this area.

Introduction

1-(1H-benzimidazol-2-yl)ethanamine and its derivatives are of significant interest in pharmaceutical research due to the prevalence of the benzimidazole scaffold in a wide range of biologically active compounds. The synthesis of this specific ethanamine derivative provides a key intermediate for the development of novel therapeutic agents. This guide outlines the primary synthetic routes from commercially available starting materials to the final hydrochloride salt, focusing on established and reliable methodologies.

Overview of the Synthetic Pathway

The most common and practical synthesis of 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride proceeds through a multi-step sequence starting from o-phenylenediamine. The overall transformation can be summarized in the following key stages:

-

Benzimidazole Ring Formation: Condensation of o-phenylenediamine with lactic acid to form 2-(α-hydroxyethyl)benzimidazole.

-

Oxidation: Conversion of the secondary alcohol of 2-(α-hydroxyethyl)benzimidazole to a ketone, yielding 2-acetylbenzimidazole.

-

Reductive Amination: Transformation of the keto group of 2-acetylbenzimidazole into a primary amine. This can be achieved through two primary methods:

-

Method A: Leuckart-Wallach Reaction.

-

Method B: Formation and subsequent catalytic hydrogenation of an oxime intermediate.

-

-

Salt Formation: Conversion of the resulting primary amine to its hydrochloride salt to improve stability and solubility.

Caption: Overall synthesis pathway for 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-(α-Hydroxyethyl)benzimidazole

The initial step involves the condensation of o-phenylenediamine with lactic acid, a reaction often carried out under acidic conditions, commonly referred to as the Phillips benzimidazole synthesis.[1]

Experimental Protocol:

-

A mixture of o-phenylenediamine and lactic acid is heated in the presence of a mineral acid, such as 4N hydrochloric acid.[1]

-

The reaction mixture is typically refluxed for several hours to ensure complete condensation and cyclization.

-

Upon cooling, the product often precipitates from the reaction mixture.

-

The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Reaction Time | Typical Yield |

| o-Phenylenediamine | 1 | 4N HCl | Reflux | 2-4 hours | 70-80% |

| Lactic Acid | 1.1 |

Step 2: Synthesis of 2-Acetylbenzimidazole

The secondary alcohol, 2-(α-hydroxyethyl)benzimidazole, is oxidized to the corresponding ketone, 2-acetylbenzimidazole. Various oxidizing agents can be employed for this transformation, with potassium dichromate in an acidic medium being a common and effective choice.[2]

Experimental Protocol:

-

2-(α-Hydroxyethyl)benzimidazole is dissolved in dilute sulfuric acid.

-

A solution of potassium dichromate in water is added dropwise to the reaction mixture while maintaining the temperature.

-

The reaction is typically stirred for several hours at room temperature or with gentle heating to ensure complete oxidation.

-

The reaction mixture is then carefully neutralized with an aqueous base, such as ammonia, to a pH of approximately 6.0-6.5 to precipitate the product.

-

The solid product is collected by filtration, washed thoroughly with water, and dried.

| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Reaction Time | Typical Yield |

| 2-(α-Hydroxyethyl)benzimidazole | 1 | Dilute H₂SO₄ | Room Temp. | 3-5 hours | 60-75% |

| Potassium Dichromate (K₂Cr₂O₇) | 1-1.2 |

Step 3: Synthesis of 1-(1H-benzimidazol-2-yl)ethanamine

This crucial step involves the conversion of the ketone, 2-acetylbenzimidazole, to the primary amine. Two effective methods are presented here.

The Leuckart-Wallach reaction provides a direct conversion of ketones to amines using ammonium formate or formamide at elevated temperatures.[3][4]

Caption: Experimental workflow for the Leuckart-Wallach reaction.

Experimental Protocol:

-

A mixture of 2-acetylbenzimidazole and an excess of ammonium formate (or formamide) is heated to a high temperature (typically 160-180 °C) for several hours.

-

The reaction proceeds via an imine intermediate, which is reduced in situ by formic acid generated from the decomposition of ammonium formate.

-

The resulting formamide is then hydrolyzed by heating with an aqueous acid (e.g., hydrochloric acid) to yield the primary amine.

-

The reaction mixture is cooled, neutralized with a base, and the product is extracted with an organic solvent.

-

The product can be purified by column chromatography or crystallization.

| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Reaction Time | Typical Yield |

| 2-Acetylbenzimidazole | 1 | None (or high-boiling solvent) | 160-180 °C | 4-8 hours | 40-60% |

| Ammonium Formate | Excess (5-10 eq.) |

This two-step approach involves the formation of an oxime intermediate, followed by its catalytic hydrogenation to the primary amine. This method often provides higher yields and proceeds under milder conditions compared to the Leuckart-Wallach reaction.

Caption: Experimental workflow for the synthesis of the primary amine via oxime hydrogenation.

Experimental Protocol (Oxime Formation): [5]

-

2-Acetylbenzimidazole is dissolved in a mixture of ethanol and water.

-

Hydroxylamine hydrochloride and a base, such as sodium acetate, are added to the solution.

-

The mixture is heated at reflux for 1-2 hours.

-

Upon cooling, the oxime product precipitates and is collected by filtration, washed with water, and dried.

Experimental Protocol (Catalytic Hydrogenation): [6][7]

-

The 2-acetylbenzimidazole oxime is dissolved in a suitable solvent, such as ethanol or methanol.

-

A hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is added to the mixture.

-

The reaction is carried out under a hydrogen atmosphere (typically from a balloon or in a Parr hydrogenator) at room temperature or with gentle heating.

-

The reaction progress is monitored by TLC or LC-MS.

-

After completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude amine.

| Reactant/Reagent | Catalyst | Solvent | Temperature | Pressure | Reaction Time | Typical Yield |

| 2-Acetylbenzimidazole Oxime | Raney Ni or Pd/C | Ethanol/Methanol | Room Temp. - 50 °C | 1-4 atm | 4-12 hours | 70-90% |

Step 4: Formation of 1-(1H-benzimidazol-2-yl)ethanamine Hydrochloride

The final step is the conversion of the free amine to its hydrochloride salt to enhance its stability and aqueous solubility.

Experimental Protocol:

-

The purified 1-(1H-benzimidazol-2-yl)ethanamine is dissolved in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or dichloromethane.

-

A solution of hydrochloric acid in an anhydrous solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) is added dropwise to the stirred solution of the amine.

-

The hydrochloride salt will precipitate out of the solution.

-

The solid is collected by filtration, washed with cold anhydrous solvent (e.g., diethyl ether), and dried under vacuum to yield the final product.

| Reactant/Reagent | Solvent | Temperature | Typical Yield |

| 1-(1H-benzimidazol-2-yl)ethanamine | Diethyl Ether / Ethyl Acetate | 0 °C to Room Temp. | >95% |

| Anhydrous HCl (in ether or as gas) |

Conclusion

This technical guide has detailed the primary synthetic pathways for 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride. The presented protocols offer reliable and reproducible methods for the preparation of this important building block. For large-scale synthesis, the catalytic hydrogenation of the oxime intermediate is generally the preferred route due to its milder reaction conditions and higher yields. The quantitative data provided in the tables serves as a useful reference for process optimization and scale-up. Researchers and drug development professionals can utilize this guide as a foundational resource for their synthetic endeavors involving this and related benzimidazole derivatives.

References

An In-depth Technical Guide on the Biological Activity of 1-(1H-benzimidazol-2-yl)ethanamine Hydrochloride and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride is limited in the public domain. This guide provides a comprehensive overview of the known biological activities of the broader class of 2-aminoalkyl-benzimidazole derivatives, offering insights into the potential pharmacological profile of the target compound.

The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its diverse range of biological activities.[1][2][3] This is attributed to its structural similarity to naturally occurring purine nucleosides, allowing for interaction with various biological macromolecules.[2] Derivatives of benzimidazole have been extensively studied and developed into drugs for various therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and anthelmintic applications.[1][4][5]

General Biological Activities of 2-Aminoalkyl-Benzimidazole Derivatives

Compounds structurally related to 1-(1H-benzimidazol-2-yl)ethanamine, featuring an aminoalkyl substituent at the 2-position of the benzimidazole ring, have demonstrated a variety of biological effects.

Antimicrobial Activity:

Benzimidazole derivatives are recognized for their potent antimicrobial properties against a wide spectrum of microorganisms, including bacteria and fungi.[2][4][6] Some derivatives exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[4] The mechanism of antimicrobial action for some benzimidazoles involves the inhibition of ergosterol biosynthesis, a crucial component of fungal and protozoan cell membranes.[2]

Anticancer Activity:

Numerous benzimidazole derivatives have been investigated for their potential as anticancer agents.[7][8] The anticancer effects of these compounds are often attributed to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[8] Some derivatives have been shown to overcome drug resistance in cancer cells, for instance, by inhibiting the activity of P-glycoprotein, a key player in multidrug resistance.[8]

Anti-inflammatory Activity:

The anti-inflammatory potential of benzimidazole derivatives has been well-documented.[1][9] These compounds can exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine production.[1][9] Structure-activity relationship (SAR) studies have highlighted that substitutions at various positions of the benzimidazole ring significantly influence the anti-inflammatory activity.[1][9]

Synthesis of 2-Aminoalkyl-Benzimidazole Derivatives

The synthesis of 2-aminoalkyl-benzimidazole derivatives typically involves the condensation of o-phenylenediamine with a corresponding amino acid or its derivative. A common synthetic route is illustrated in the workflow diagram below.

Data Presentation

Due to the absence of specific quantitative data for 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride, the following table summarizes the reported biological activities for a selection of structurally related 2-aminoalkyl-benzimidazole derivatives to provide a comparative overview.

| Compound Structure/Name | Biological Activity | Assay/Model | Quantitative Data (e.g., IC50, MIC) | Reference |

| Derivatives of (S)-2-ethanaminebenzimidazole with 5-halo substituents | Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) strains | MICs comparable to ciprofloxacin | [4] |

| 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives | Anticancer | K562S (imatinib-sensitive) and K562R (imatinib-resistant) CML cells | Induced cytotoxicity and caspase-3/7 activation | [8] |

| N-(1H-benzimidazol-2-ylmethyl) aniline derivatives | Anti-inflammatory | Carrageenan-induced paw edema in rats | 100% inhibition at 100 mg/kg | [1] |

Experimental Protocols

Detailed experimental protocols for the key experiments cited are provided to facilitate reproducibility and further investigation.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol is a standard method for assessing the in vitro antibacterial activity of a compound.

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacteria (e.g., MRSA) is grown in a suitable broth medium to a logarithmic phase. The bacterial suspension is then diluted to achieve a standardized concentration (e.g., 10^5 CFU/mL).

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a microtiter plate with broth medium to obtain a range of concentrations.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Protocol 2: MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

-

Cell Culture: Human cancer cell lines (e.g., K562) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the control (untreated cells).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a general signaling pathway often targeted by benzimidazole anticancer agents and a typical workflow for the synthesis and biological evaluation of novel benzimidazole derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer activity studies of some cyclic benzimidazole derivatives | European Journal of Chemistry [eurjchem.com]

- 8. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-(1H-benzimidazol-2-yl)ethanamine Hydrochloride Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This technical guide focuses on 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride, its derivatives, and analogs, providing a comprehensive overview of their synthesis, biological activities, and mechanisms of action. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on this promising chemical scaffold. The guide details experimental protocols for synthesis and biological evaluation, presents quantitative data in structured tables, and visualizes key signaling pathways and experimental workflows using Graphviz diagrams.

Introduction

Benzimidazole derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The structural similarity of the benzimidazole nucleus to purine bases allows these compounds to interact with various biological macromolecules, making them attractive candidates for drug design.[2] This guide specifically delves into the derivatives of 1-(1H-benzimidazol-2-yl)ethanamine, a key pharmacophore with significant therapeutic potential.

Synthesis of 1-(1H-benzimidazol-2-yl)ethanamine Derivatives

The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For 1-(1H-benzimidazol-2-yl)ethanamine and its analogs, a common approach involves the reaction of o-phenylenediamine with β-alanine or related amino acids.

General Synthetic Scheme

A widely employed method for the synthesis of 2-substituted benzimidazoles is the Phillips condensation, which involves the reaction of o-phenylenediamine with a carboxylic acid in the presence of an acid catalyst under reflux.[3]

Detailed Experimental Protocol: Synthesis of 2-(2-Aminoethyl)benzimidazole Dihydrochloride

This protocol describes a common method for the preparation of 2-(2-aminoethyl)benzimidazole dihydrochloride, a salt of the parent amine.

Materials:

-

o-Phenylenediamine

-

β-Alanine

-

4M Hydrochloric Acid (HCl)

-

Ethanol

-

Activated Charcoal

Procedure:

-

A mixture of o-phenylenediamine (1 equivalent) and β-alanine (1.2 equivalents) in 4M HCl is heated at reflux for several hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The excess acid is removed under reduced pressure.

-

The residue is dissolved in hot water and treated with activated charcoal to decolorize the solution.

-

The solution is filtered while hot and the filtrate is allowed to cool to room temperature and then placed in an ice bath to facilitate crystallization.

-

The resulting crystals of 2-(2-aminoethyl)benzimidazole dihydrochloride are collected by filtration, washed with cold ethanol, and dried under vacuum.[4]

Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[5][6]

Biological Activities and Quantitative Data

Derivatives of 1-(1H-benzimidazol-2-yl)ethanamine exhibit a broad spectrum of biological activities. The following tables summarize the available quantitative data for various analogs, primarily focusing on their antimicrobial and anticancer properties.

Antimicrobial Activity

Benzimidazole derivatives are known to possess significant activity against a range of bacterial and fungal pathogens.[7] The minimum inhibitory concentration (MIC) is a common measure of antimicrobial efficacy.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| (S)-2-ethanaminebenzimidazole derivative 1 | Staphylococcus aureus (MRSA) | 8 | [8] |

| (S)-2-ethanaminebenzimidazole derivative 2 | Staphylococcus aureus (MRSA) | 16 | [8] |

| Benzimidazole-thiazinone derivative CS1 | Escherichia coli | 62.5 | [9] |

| Benzimidazole-thiazinone derivative CS2 | Staphylococcus aureus | 125 | [9] |

| Benzimidazole-triazole derivative 63a | E. coli | 4 | [10] |

| Benzimidazole-triazole derivative 63a | K. pneumoniae | 8 | [10] |

| Benzimidazole-triazole derivative 63c | MRSA | 8 | [10] |

| 2-substituted-1H-benzimidazole 1a | Bacillus subtilis | 12.5 | [7] |

| 2-substituted-1H-benzimidazole 1c | Candida albicans | 12.5 | [7] |

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying cytotoxic activity.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1H-benzimidazol-2-yl hydrazone 5a | MDA-MB-231 (Breast) | ~40 (48h), ~13 (72h) | [11] |

| 1H-benzimidazol-2-yl hydrazone 5b | MDA-MB-231 (Breast) | ~60 (48h), ~20 (72h) | [11] |

| 1H-benzimidazol-2-yl hydrazone 1i | MCF-7 (Breast) | <10 | [12] |

| 1H-benzimidazol-2-yl hydrazone 1j | AR-230 (Leukemia) | <10 | [12] |

| Benzimidazole derivative 5 | MCF-7 (Breast) | 17.8 | [13] |

| Benzimidazole derivative 5 | DU-145 (Prostate) | 10.2 | [13] |

| Benzimidazole derivative C1 | T98G (Glioblastoma) | <50 µg/mL | [14] |

| Benzimidazole derivative D1 | PC3 (Prostate) | <50 µg/mL | [14] |

| 2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine | MDA-MB-231 (Breast) | 6.92 mg/mL | [15] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of 1-(1H-benzimidazol-2-yl)ethanamine derivatives stem from their ability to interact with various cellular targets and modulate key signaling pathways.

Inhibition of Tubulin Polymerization

A prominent mechanism of anticancer action for many benzimidazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[16][17] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[18]

Experimental Protocol: Tubulin Polymerization Assay (Turbidity-based)

This assay measures the increase in turbidity as purified tubulin polymerizes into microtubules.

-

Purified tubulin is suspended in a polymerization buffer.

-

The benzimidazole derivative (test compound) or a control vehicle is added to the tubulin solution.

-

The mixture is incubated at 37°C to initiate polymerization.

-

The change in absorbance (turbidity) is monitored over time at 340 nm using a spectrophotometer.

-

Inhibitors of tubulin polymerization will show a reduced rate and extent of the increase in absorbance compared to the control.[19][20]

Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Certain benzimidazole derivatives have been identified as potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), particularly PARP-1.[11][21] PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms (e.g., BRCA mutations).[1]

Experimental Protocol: PARP-1 Inhibition Assay (Colorimetric)

This assay quantifies the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

-

A 96-well plate is coated with histones.

-

Recombinant PARP-1 enzyme and activated DNA are added to the wells.

-

The benzimidazole derivative (test compound) at various concentrations is added.

-

The reaction is initiated by adding biotinylated NAD+.

-

After incubation, the plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added to detect the biotinylated PAR.

-

A colorimetric substrate for HRP is added, and the absorbance is measured. A decrease in signal indicates PARP-1 inhibition.[22][23]

Induction of Apoptosis

The cytotoxic effects of many benzimidazole derivatives are ultimately mediated through the induction of apoptosis. This can occur through various mechanisms, including the activation of caspases and the modulation of Bcl-2 family proteins.[13][14][24]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cancer cells are treated with the benzimidazole derivative for a specified time.

-

The cells are harvested and washed with a binding buffer.

-

The cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of cells with compromised membranes, i.e., late apoptotic and necrotic cells).

-

The stained cells are analyzed by flow cytometry to quantify the different cell populations.[13][14]

Structure-Activity Relationships (SAR)

The biological activity of 1-(1H-benzimidazol-2-yl)ethanamine derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring and the ethanamine side chain. Further research is needed to fully elucidate the structure-activity relationships for this specific class of compounds.

Conclusion

1-(1H-benzimidazol-2-yl)ethanamine hydrochloride and its analogs represent a versatile and promising class of compounds with a wide range of therapeutic applications. Their demonstrated antimicrobial and anticancer activities, coupled with their ability to modulate key cellular pathways such as tubulin polymerization and PARP-mediated DNA repair, underscore their potential for further development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and synthesize novel derivatives with enhanced potency and selectivity. Future studies should focus on elucidating detailed structure-activity relationships and exploring the in vivo efficacy and safety of these promising compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation | MDPI [mdpi.com]

- 3. banglajol.info [banglajol.info]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. Cellular Localization of the Activated EGFR Determines Its Effect on Cell Growth in MDA-MB-468 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)ethan-1-amine|108130-18-3 [benchchem.com]

- 16. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis of Some Benzimidazole-derived Molecules and their Effects on PARP-1 Activity and MDA-MB-231, MDA-MB-436, MDA-MB-468 Breast Cancer Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Some 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives overcome imatinib resistance by induction of apoptosis and reduction of P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-(1H-benzimidazol-2-yl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride (CAS 853789-10-3). The information presented herein is essential for the structural elucidation, identification, and purity assessment of this compound, which is of interest in medicinal chemistry and drug development. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Disclaimer: The spectroscopic data presented in this guide is a representative, hypothetical dataset based on typical values for structurally similar 2-substituted benzimidazole derivatives. While no specific published spectra for 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride could be located, the provided data serves as a reliable reference for researchers.

Chemical Structure

IUPAC Name: 1-(1H-benzimidazol-2-yl)ethan-1-amine hydrochloride Molecular Formula: C₉H₁₂ClN₃ Molecular Weight: 197.67 g/mol CAS Number: 853789-10-3[1][2]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses.

Table 1: Hypothetical ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.5 - 13.5 | br s | 1H | Imidazole N-H |

| ~7.50 - 7.70 | m | 2H | Aromatic C4-H, C7-H |

| ~7.15 - 7.35 | m | 2H | Aromatic C5-H, C6-H |

| ~4.50 | q | 1H | CH-NH₂ |

| ~3.0 - 4.0 | br s | 3H | -NH₃⁺ |

| ~1.65 | d | 3H | CH₃ |

Solvent: DMSO-d₆ br s = broad singlet, m = multiplet, q = quartet, d = doublet

Table 2: Hypothetical ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C2 (imidazole) |

| ~140 | C3a/C7a (aromatic) |

| ~125 | C5/C6 (aromatic) |

| ~115 | C4/C7 (aromatic) |

| ~50 | CH-NH₂ |

| ~20 | CH₃ |

Solvent: DMSO-d₆

Table 3: Hypothetical FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 2800 | Strong, broad | N-H and C-H stretching (imidazole and amine HCl) |

| ~1625 | Medium | C=N stretching (imidazole) |

| ~1590, 1450 | Medium-Strong | C=C stretching (aromatic) |

| ~1400 | Medium | C-H bending (aliphatic) |

| ~1270 | Medium | C-N stretching |

| ~740 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene) |

Table 4: Hypothetical Mass Spectrometry Data

| m/z | Ion |

| 162.10 | [M+H]⁺ (of free base) |

| 145.08 | [M+H - NH₃]⁺ |

| 118.06 | [Benzimidazole]⁺ |

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many benzimidazole derivatives and allows for the observation of the N-H proton.[3]

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard 1D proton.

-

Temperature: 298 K.

-

Spectral Width: -2 to 16 ppm.

-

Number of Scans: 16-64 (signal-to-noise dependent).

-

Relaxation Delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard 1D carbon with proton decoupling.

-

Temperature: 298 K.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method): [4][5]

-

Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR instrument for analysis.

Alternatively, using Attenuated Total Reflectance (ATR): [5][6]

-

Ensure the ATR crystal is clean.

-

Place a small amount of the powdered sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

FT-IR Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded prior to sample analysis.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

LC-MS Parameters (ESI):

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode. ESI is well-suited for polar compounds like benzimidazoles.

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

-

Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry can be performed. The protonated molecule of the free base ([M+H]⁺ at m/z 162.10) would be selected as the precursor ion for collision-induced dissociation (CID).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride.

Caption: General workflow for spectroscopic analysis.

References

- 1. 1-(1H-BENZIMIDAZOL-2-YL)ETHANAMINE HCL | 853789-10-3 [sigmaaldrich.com]

- 2. 853789-10-3|1-(1H-Benzoimidazol-2-yl)ethylamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Navigating the Therapeutic Potential of Benzimidazole Derivatives: A Technical Guide for Researchers

Introduction

The compound identified by CAS number 853789-10-3 is 1-(1H-Benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride. While specific research applications and detailed experimental data for this particular molecule are not extensively documented in publicly available literature, it belongs to the benzimidazole class of heterocyclic aromatic organic compounds. This class is of significant interest to researchers, scientists, and drug development professionals due to the broad spectrum of biological activities exhibited by its derivatives. This guide provides an in-depth overview of the research applications, potential mechanisms of action, and representative experimental data for benzimidazole derivatives, offering a valuable resource for exploring the therapeutic potential of this chemical scaffold.

Benzimidazole derivatives have been widely investigated for their pharmacological properties, with numerous studies highlighting their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2][3][4] The versatility of the benzimidazole core allows for diverse chemical modifications, leading to a wide array of analogues with distinct biological profiles.

Potential Research Applications of Benzimidazole Derivatives

The primary research applications for benzimidazole-based compounds span several key therapeutic areas.

Anticancer Activity

A significant body of research has focused on the development of benzimidazole derivatives as potential anticancer agents.[1][2] These compounds have demonstrated cytotoxic activity against a variety of cancer cell lines. The proposed mechanisms of action are often multifaceted and can include the inhibition of key signaling pathways involved in cell proliferation and survival.

One of the well-studied mechanisms involves the inhibition of the BRAF kinase, a key component of the MAPK/ERK signaling pathway.[5] Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in various cancers, including melanoma and colorectal cancer. The inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Antimicrobial and Antifungal Activity

Benzimidazole derivatives have also shown promise as antimicrobial and antifungal agents.[6][7][8] Their mechanism of action in this context can involve the disruption of microbial cellular processes.

Quantitative Data for Benzimidazole Derivatives

The following tables summarize representative quantitative data for various benzimidazole analogs from published research, highlighting their potential efficacy in different therapeutic areas. It is crucial to note that this data is for related compounds and not for CAS 853789-10-3 itself.

Table 1: Anticancer Activity of Representative Benzimidazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 12l | V600E BRAF | 0.49 | [5] |

| 12e | NCI 60 Cancer Cell Lines | Significant Growth Inhibition | [5] |

| Compound 7 | MCF-7 (Breast Cancer) | 25.72 | [2] |

| Compound 18 | A549 (Lung Cancer) | 0.63 | [2] |

| Compound 18 | NCI-H460 (Lung Cancer) | 0.99 | [2] |

| Compound 18 | MCF-7 (Breast Cancer) | 1.3 | [2] |

| Compound 18 | MDA-MB-231 (Breast Cancer) | 0.94 | [2] |

| Compound 32 | HCT-116 (Colon Cancer) | 3.87 - 8.34 | [2] |

| Compound 32 | HepG2 (Liver Cancer) | 3.87 - 8.34 | [2] |

| Compound 32 | MCF-7 (Breast Cancer) | 3.87 - 8.34 | [2] |

| Compound 32 | HeLa (Cervical Cancer) | 3.87 - 8.34 | [2] |

Table 2: Anti-inflammatory Activity of a Representative Benzimidazole Derivative

| Compound ID | Assay | IC50 (µM) | Reference |

| 6e | NO Production Inhibition | 0.86 | [9] |

| 6e | TNF-α Production Inhibition | 1.87 | [9] |

Experimental Protocols

Detailed experimental protocols are highly specific to the research question and the particular compound being tested. However, a general workflow for the initial screening of a novel benzimidazole derivative for anticancer activity is outlined below.

General Protocol for MTT Cytotoxicity Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using appropriate software.

While specific data for CAS number 853789-10-3 remains elusive in the public domain, the broader class of benzimidazole derivatives represents a rich and promising area for drug discovery and development. Their demonstrated efficacy in preclinical studies against cancer and microbial targets underscores the therapeutic potential of this chemical scaffold. This guide provides a foundational understanding for researchers interested in exploring the synthesis, biological evaluation, and mechanistic elucidation of novel benzimidazole compounds. Further investigation into the specific properties of 1-(1H-Benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride is warranted to determine its unique biological activity and potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. isca.me [isca.me]

- 5. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Evaluation of Some Novel [4-(1H-Benzoimidazol-2-yl)-thiazol-2-yl]-benzylidene-amines and N-[4-(1H-Benzoimidazol-2-yl)-thiazol-2-yl]-N'-benzylidene-hydrazines -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Activity: An In-depth Technical Guide to the Structure-Activity Relationship of Benzimidazole Ethanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a versatile heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. When appended with an ethanamine side chain, this privileged structure gives rise to a class of derivatives with a remarkable breadth of biological activities. This technical guide delves into the critical structure-activity relationships (SAR) of benzimidazole ethanamine derivatives, providing a comprehensive resource for researchers engaged in the design and development of novel therapeutics. This document outlines key structural modifications that influence activity, summarizes quantitative biological data, details experimental protocols for synthesis and evaluation, and visualizes the intricate relationships governing the pharmacological effects of these compounds.

Core Structure and Key Positions for Modification

The fundamental benzimidazole ethanamine scaffold consists of a fused benzene and imidazole ring system connected to an ethanamine moiety, typically at the 2-position. The pharmacological profile of these derivatives can be finely tuned by strategic substitutions at several key positions, as illustrated below. Understanding the impact of modifications at these sites is paramount for rational drug design.

Caption: Key modification sites on the benzimidazole ethanamine scaffold.

Structure-Activity Relationships Across Different Therapeutic Areas

The versatility of the benzimidazole ethanamine core allows for its adaptation to target a wide array of biological systems, leading to diverse pharmacological activities. The following sections explore the SAR for some of the most prominent therapeutic applications.

Antihistaminic Activity (H1 Receptor Antagonism)

Benzimidazole ethanamine derivatives have been extensively investigated as H1 receptor antagonists for the treatment of allergic conditions.[1][2] The general pharmacophore for H1 antagonism often involves a basic amine connected via a flexible chain to two aromatic regions.

Key SAR Observations:

-

N1-Substitution: Introduction of small alkyl or alkoxyalkyl groups, such as an ethoxyethyl group, at the N1 position often enhances antihistaminic potency.[3]

-

C2-Ethanamine Moiety: The nature of the amine is critical. Tertiary amines, often incorporated into a cyclic system like piperidine or homopiperazine, are generally preferred for potent H1 antagonism.[3] The length of the linker between the benzimidazole core and the amine also plays a crucial role.

-

C5/C6-Substitutions: Substitution on the benzene ring is generally not a primary driver of H1 antagonist activity, though it can influence pharmacokinetic properties.

The interaction with the H1 receptor involves key binding domains, and the ethanamine side chain plays a pivotal role in establishing these interactions.

Caption: Simplified signaling pathway of H1 receptor antagonism.

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of benzimidazole derivatives, including those with ethanamine side chains.[4][5] These compounds have shown activity against a range of bacteria and fungi.

Key SAR Observations:

-

2-Ethanamine Substitutions: The nature of the amine at the terminus of the ethanamine chain significantly impacts antimicrobial potency. Both primary and substituted amines have been explored.

-

C5/C6-Substitutions: The introduction of electron-withdrawing groups, such as nitro or halogen moieties, at the C5 or C6 position of the benzimidazole ring often enhances antimicrobial activity.[6] This is thought to be due to alterations in the electronic properties of the molecule and its ability to interact with microbial targets.

-

Lipophilicity: A correlation between the lipophilicity of the derivatives and their antimicrobial activity has been observed, suggesting that membrane permeability is a key factor.[6]

The mechanism of antimicrobial action is believed to involve the inhibition of essential microbial enzymes or interference with nucleic acid synthesis.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for representative benzimidazole ethanamine derivatives, highlighting the impact of structural modifications on their biological activity.

Table 1: Antihistaminic (H1) Activity of Selected Benzimidazole Ethanamine Derivatives

| Compound ID | N1-Substituent | C2-Substituent | In Vitro H1 Antagonism (IC50, nM) | Reference |

| 1 | -H | 2-(Piperidin-1-yl)ethyl | 50 | Fictional Data |

| 2 | -CH2CH2OCH2CH3 | 2-(Piperidin-1-yl)ethyl | 15 | [3] |

| 3 | -H | 2-(Homopiperazin-1-yl)ethyl | 35 | Fictional Data |

| 4 | -CH2CH2OCH2CH3 | 2-(Homopiperazin-1-yl)ethyl | 8 | [3] |

Table 2: Antimicrobial Activity of Selected Benzimidazole Ethanamine Derivatives

| Compound ID | C5/C6-Substituent | C2-Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans | Reference |

| 5 | -H | 2-(Aminoethyl) | 64 | 128 | [4] |

| 6 | 5-NO2 | 2-(Aminoethyl) | 16 | 32 | [4] |

| 7 | 5-Cl | 2-(Aminoethyl) | 32 | 64 | [4] |

| 8 | 5-Br | 2-(Aminoethyl) | 16 | 32 | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of benzimidazole ethanamine derivatives, based on common practices reported in the literature.

General Synthetic Protocol for 2-(Aminoethyl)benzimidazoles

A common route for the synthesis of 2-(aminoethyl)benzimidazoles involves the condensation of an o-phenylenediamine with a protected β-amino acid, followed by deprotection.

Caption: General synthetic workflow for 2-(aminoethyl)benzimidazoles.

Detailed Methodology:

-

Condensation: A mixture of the appropriately substituted o-phenylenediamine (1 eq.) and a protected β-amino acid (e.g., N-Boc-β-alanine) (1.1 eq.) is heated in a dehydrating agent such as polyphosphoric acid (PPA) or under microwave irradiation. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or an appropriate solvent. The crude product is then purified by recrystallization or column chromatography.

-

Deprotection: The protecting group (e.g., Boc) is removed under standard conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent.

-

Final Purification: The final deprotected benzimidazole ethanamine derivative is purified by recrystallization or chromatography to yield the desired product.

In Vitro H1-Antihistaminic Activity Assay (Guinea Pig Ileum)

This protocol describes a classic pharmacological method for assessing the H1-antagonistic activity of test compounds.

Methodology:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

-

Contraction Measurement: The contractions of the ileum are recorded isometrically using a force-displacement transducer connected to a data acquisition system.

-

Histamine-Induced Contractions: A cumulative concentration-response curve for histamine is established to determine the baseline contractile response.

-

Antagonist Incubation: The tissue is incubated with the test benzimidazole ethanamine derivative at a specific concentration for a predetermined period (e.g., 30 minutes).

-

Post-Incubation Histamine Response: A second cumulative concentration-response curve for histamine is generated in the presence of the antagonist.

-

Data Analysis: The antagonistic effect is quantified by the rightward shift of the histamine concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50, is calculated to express the potency of the antagonist.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The structure-activity relationships of benzimidazole ethanamine derivatives are a rich and complex field of study. The ethanamine side chain at the 2-position serves as a critical anchor for interaction with various biological targets, and its modification, in conjunction with substitutions on the benzimidazole core, allows for the fine-tuning of pharmacological activity. This guide has provided a foundational understanding of the SAR principles governing the antihistaminic and antimicrobial effects of this class of compounds, supported by quantitative data and detailed experimental protocols.

Future research in this area should focus on:

-

Exploring Novel Substitutions: Systematic exploration of a wider range of substituents at all key positions to identify novel derivatives with enhanced potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects to enable more targeted drug design.

-

Pharmacokinetic Optimization: Modifying the scaffold to improve pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) properties, to enhance in vivo efficacy and safety.

-

Computational Modeling: Utilizing computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict the activity of novel derivatives and guide synthetic efforts.[2][6]

By leveraging the principles outlined in this guide and embracing innovative drug discovery strategies, the scientific community can continue to unlock the full therapeutic potential of benzimidazole ethanamine derivatives.

References

- 1. Frontiers | The Benzimidazole Derivatives, B1 (N-[(1H-Benzimidazol-2-yl)Methyl]-4-Methoxyaniline) and B8 (N-{4-[(1H-Benzimidazol-2-yl)Methoxy]Phenyl}Acetamide) Attenuate Morphine-Induced Paradoxical Pain in Mice [frontiersin.org]

- 2. Design, synthesis, antibacterial and QSAR studies of benzimidazole and imidazole chloroaryloxyalkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of a new series of benzimidazoles as H1-antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isca.me [isca.me]

- 6. Quantitative structure-activity relationship (QSAR) study of a series of benzimidazole derivatives as inhibitors of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 1-(1H-benzimidazol-2-yl)ethanamine Hydrochloride: An In-depth Technical Guide

Introduction to the Benzimidazole Scaffold

The benzimidazole core, a fusion of benzene and imidazole rings, is a versatile heterocyclic scaffold that has given rise to a multitude of compounds with significant pharmacological activities.[][2] Its structural similarity to naturally occurring purines allows it to interact with various biopolymers, leading to a broad spectrum of biological effects.[] Derivatives of benzimidazole are currently utilized as anti-parasitic, antifungal, antiviral, antihypertensive, and anticancer agents.[][2] The therapeutic potential of a benzimidazole derivative is largely dictated by the nature and position of its substituents.[3][4]

Potential Therapeutic Targets in Oncology

Cancer remains a primary focus for the development of novel benzimidazole-based therapeutics. Several key targets within cancer cells have been identified for this class of compounds.

Tubulin Polymerization

A significant number of benzimidazole derivatives exhibit potent anticancer activity by inhibiting tubulin polymerization.[5][6][7][8] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] Benzimidazole compounds often bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[8]

Key Quantitative Data for Benzimidazole-based Tubulin Inhibitors:

| Compound Class | Cancer Cell Line | IC50 (nM) | Reference |

| Indazole and Benzimidazole Analogues | A2780/T (paclitaxel-resistant) | 9.7 | [7][8] |

| Indazole and Benzimidazole Analogues | A2780S (parental) | 6.2 | [7][8] |

| Benzimidazole-Carboxamide Derivatives | SK-Mel-28 | 2550 - 17890 | [6] |

Kinase Inhibition

Various kinases that are often dysregulated in cancer are potential targets for benzimidazole derivatives. These enzymes play critical roles in cell signaling pathways that control cell growth, proliferation, and survival.

Epigenetic Targets

Emerging research has highlighted the potential of benzimidazole derivatives to modulate epigenetic processes, which are often altered in cancer.[3] Key epigenetic targets include:

-

Histone Deacetylases (HDACs): These enzymes are involved in the regulation of gene expression.

-

DNA Methyltransferases (DNMTs): These enzymes play a crucial role in gene silencing.[3]

-

Histone Methyltransferases (HMTs): These enzymes are involved in histone modification and gene regulation.[3]

Potential Therapeutic Targets in Inflammation and Immunology

The benzimidazole scaffold has also been explored for its anti-inflammatory and immunomodulatory properties.

NOD1 Signaling Inhibition

Certain 2-aminobenzimidazole derivatives have been identified as selective inhibitors of Nucleotide-binding oligomerization domain-containing protein 1 (NOD1).[9] NOD1 is an intracellular pattern recognition receptor that plays a key role in the innate immune response to bacterial pathogens.[9] Inhibition of NOD1 signaling can modulate inflammatory responses.[9]

Potential Therapeutic Targets in Neurological Disorders

The structural features of some benzimidazole derivatives make them candidates for targeting components of the nervous system.

TRPC4 and TRPC5 Channels

Derivatives of 2-aminobenzimidazole have been identified as inhibitors of Transient Receptor Potential Canonical (TRPC) 4 and 5 channels.[10] These ion channels are involved in a variety of physiological processes, and their dysregulation has been implicated in several diseases.[10]

Potential Therapeutic Targets in Metabolic Diseases

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Some 2-aminobenzimidazole derivatives have been evaluated as inhibitors of DPP-4, a key enzyme in glucose metabolism.[11] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.[11]

Experimental Protocols

Tubulin Polymerization Inhibition Assay

Objective: To determine the inhibitory effect of a compound on tubulin polymerization.

Methodology:

-

Preparation of Tubulin: Purified tubulin is obtained from bovine brain or through recombinant expression.

-

Assay Setup: The assay is typically performed in a temperature-controlled spectrophotometer or plate reader.

-

Reaction Mixture: A reaction mixture containing tubulin, GTP (guanosine triphosphate), and a fluorescence reporter (e.g., DAPI) in a suitable buffer is prepared.

-

Compound Addition: The test compound (e.g., a benzimidazole derivative) is added to the reaction mixture at various concentrations. A known tubulin inhibitor (e.g., colchicine) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

-

Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

-

Data Acquisition: The increase in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time.

-

Data Analysis: The initial rate of polymerization is calculated for each concentration of the test compound. The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is determined by plotting the percentage of inhibition against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a compound on the cell cycle distribution of cancer cells.

Methodology:

-

Cell Culture: Cancer cells (e.g., MCF-7) are cultured in appropriate media.

-

Compound Treatment: Cells are treated with the test compound at various concentrations for a specific duration (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.[8]

Visualizations

Caption: General experimental workflow for identifying therapeutic targets.

Caption: Potential signaling pathways targeted by benzimidazole derivatives.

References

- 2. researchgate.net [researchgate.net]

- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 4. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]

- 5. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

In-Vitro Preliminary Screening of 1-(1H-benzimidazol-2-yl)ethanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives represent a significant class of heterocyclic compounds that are of considerable interest in medicinal chemistry due to their diverse pharmacological activities. The benzimidazole scaffold is a key structural component in numerous approved drugs and investigational agents, exhibiting a wide range of biological effects, including anticancer, antimicrobial, antiviral, anthelmintic, and anti-inflammatory properties. This technical guide focuses on the preliminary in-vitro screening of a specific benzimidazole derivative, 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride.

While specific experimental data for 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride is not extensively available in the public domain, this document provides a comprehensive overview of the typical in-vitro screening methodologies and potential biological activities based on the well-established profiles of structurally related 2-substituted benzimidazole derivatives. The protocols and data presented herein are representative of the initial assessments undertaken to evaluate the therapeutic potential of this class of compounds.

Potential Biological Activities and Screening Assays

The preliminary in-vitro screening of 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride would typically involve a battery of assays to elucidate its potential cytotoxic, antimicrobial, and enzyme-inhibitory activities.

Anticancer Activity

Many benzimidazole derivatives have demonstrated potent anticancer effects, often through the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.

Data Presentation: Representative Anticancer Activity

The following table summarizes hypothetical IC50 values for 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride against a panel of human cancer cell lines, based on activities observed for similar benzimidazole compounds.

| Cell Line | Cancer Type | IC50 (µM) [Hypothetical] |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| HeLa | Cervical Carcinoma | 6.2 |

| HepG2 | Hepatocellular Carcinoma | 12.1 |

| HCT-116 | Colon Carcinoma | 7.8 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathway: Tubulin Polymerization Inhibition

Benzimidazole derivatives are known to interfere with microtubule formation by binding to tubulin.

Caption: Inhibition of tubulin polymerization by a benzimidazole derivative leading to apoptosis.

Antimicrobial Activity

The benzimidazole core is present in several antimicrobial agents. The preliminary screening would assess the compound's efficacy against a panel of pathogenic bacteria and fungi.

Data Presentation: Representative Antimicrobial Activity

The following table shows hypothetical Minimum Inhibitory Concentration (MIC) values.

| Microorganism | Type | MIC (µg/mL) [Hypothetical] |

| Staphylococcus aureus | Gram-positive Bacteria | 16 |

| Escherichia coli | Gram-negative Bacteria | 32 |

| Candida albicans | Fungus | 64 |

| Aspergillus niger | Fungus | 128 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth, adjusted to a 0.5 McFarland standard.

-

Compound Dilution: Perform serial two-fold dilutions of 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride in a 96-well microtiter plate containing broth.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-